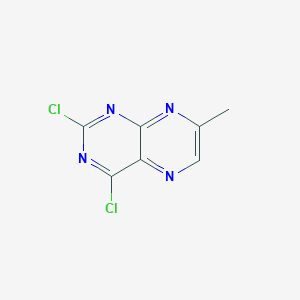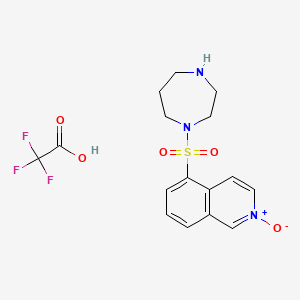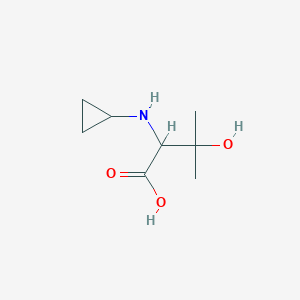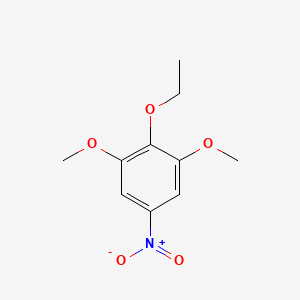
(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate is a synthetic derivative of androstane, a steroid framework. This compound is characterized by the presence of tert-butyldimethylsilyloxy groups at the 15 and 17 positions, and an acetate group at the 3 position. Such modifications often enhance the compound’s stability and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 15 and 17 positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Acetylation: The hydroxyl group at the 3 position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.
Reduction: Reduction reactions can occur at the double bond in the androstane framework.
Substitution: The silyl and acetate protecting groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Fluoride ions (e.g., from TBAF - tetrabutylammonium fluoride) can remove silyl protecting groups.
Major Products
Oxidation: Ketones or aldehydes at the hydroxyl positions.
Reduction: Saturated androstane derivatives.
Substitution: Deprotected hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Steroid Derivatives: Used as an intermediate in the synthesis of more complex steroidal compounds.
Biology
Enzyme Studies: Used to study the activity of enzymes that interact with steroid frameworks.
Medicine
Drug Development: Potential use in the development of steroid-based therapeutics.
Industry
Material Science: May be used in the development of specialized materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action for (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate would depend on its specific application. In biological systems, it might interact with steroid receptors or enzymes, modulating their activity. The silyl and acetate groups could influence its binding affinity and metabolic stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3beta,17beta)-17-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol: Lacks the 15alpha silyl group.
Androst-5-en-3beta,17beta-diol: Lacks both silyl and acetate groups.
Uniqueness
The presence of both silyl and acetate protecting groups in (3beta,15alpha,17beta)-15,17-Bis-O-(tert-butyldimethylsilyloxy) Androst-5-en-3-ol 3-O-Acetate makes it more stable and potentially more bioavailable compared to its analogs.
Eigenschaften
Molekularformel |
C33H60O4Si2 |
|---|---|
Molekulargewicht |
577.0 g/mol |
IUPAC-Name |
[15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C33H60O4Si2/c1-22(34)35-24-16-18-32(8)23(20-24)14-15-25-26(32)17-19-33(9)28(37-39(12,13)31(5,6)7)21-27(29(25)33)36-38(10,11)30(2,3)4/h14,24-29H,15-21H2,1-13H3 |
InChI-Schlüssel |
ODSRALKJXTXMBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC(C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,6-Trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid](/img/structure/B12290493.png)
![11-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B12290506.png)
![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)


![[6-Acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate](/img/structure/B12290523.png)
![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
![10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester](/img/structure/B12290538.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)
![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)

